

Comparative analysis of Kif18A inhibitors in different solid tumors

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Compound of Interest

Compound Name: *Kif18A-IN-12*

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Kif18A Inhibitors: A Comparative Analysis in Solid Tumors

A new class of anti-mitotic agents, Kif18A inhibitors, are demonstrating significant promise in the preclinical and early clinical treatment of various solid tumors, particularly those characterized by chromosomal instability (CIN). This guide provides a comparative analysis of the performance of several leading Kif18A inhibitors, supported by available experimental data, to aid researchers, scientists, and drug development professionals in this rapidly evolving field.

Kinesin family member 18A (Kif18A) is a mitotic kinesin motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules. This function is essential for the proper alignment of chromosomes at the metaphase plate during mitosis. In many cancer cells, especially those with high levels of CIN, there is an increased reliance on Kif18A to ensure successful cell division. Inhibition of Kif18A disrupts this process, leading to mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, apoptosis in cancer cells. This selective vulnerability of CIN-high tumors makes Kif18A an attractive therapeutic target.^{[1][2]}

This guide summarizes the preclinical data for several Kif18A inhibitors, including their in vitro potency and in vivo efficacy in various solid tumor models.

In Vitro Performance of Kif18A Inhibitors

The following table summarizes the in vitro activity of various Kif18A inhibitors against different cancer cell lines. The data is primarily derived from biochemical assays measuring the inhibition of Kif18A's ATPase activity (IC₅₀) and cell-based assays assessing the anti-proliferative effects (EC₅₀).

| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 (nM) | Solid Tumor Type |
|--------------------------------|---|------------------|---|------------------|
| Sovilnesib (AMG-650) | MT-ATPase Assay | KIF18A | 71 | - |
| AM-1882 | MT-ATPase Assay | KIF18A | 230 | - |
| Mitotic Image Assay (pH3+) | - | 21 | - | |
| Mitotic Image Assay (PCM foci) | - | 15 | - | |
| AM-9022 | MT-ATPase Assay | KIF18A | 47 | - |
| Cell Growth Assay | BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3 | 45 (mean) | Triple-Negative Breast Cancer, Ovarian Cancer | |
| ATX020 | ATPase Assay | KIF18A | 14 | - |
| Anti-proliferative Assay | OVCAR-3 | 53 | High-Grade Serous Ovarian Cancer | |
| Anti-proliferative Assay | OVCAR-8 | 540 | High-Grade Serous Ovarian Cancer | |
| ATX-295 | ATPase Assay | KIF18A | 18 | - |
| ISM9682A | ATPase Assay | KIF18A | Single-digit nM | - |
| Anti-proliferative Assay | HGSOC and TNBC cell lines | Single-digit nM | High-Grade Serous Ovarian Cancer, Triple-Negative Breast Cancer | |

VLS-1272

ATPase Assay

KIF19A

280

-

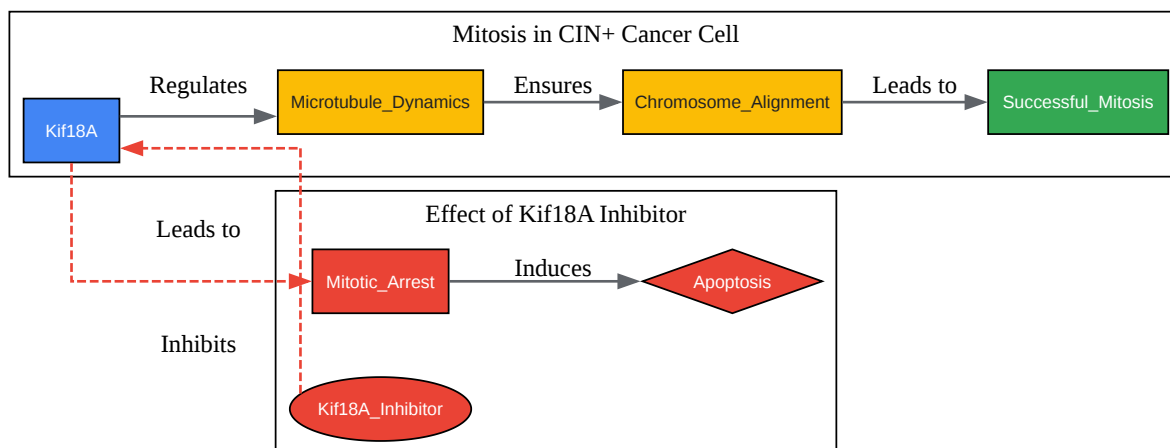
In Vivo Efficacy of Kif18A Inhibitors

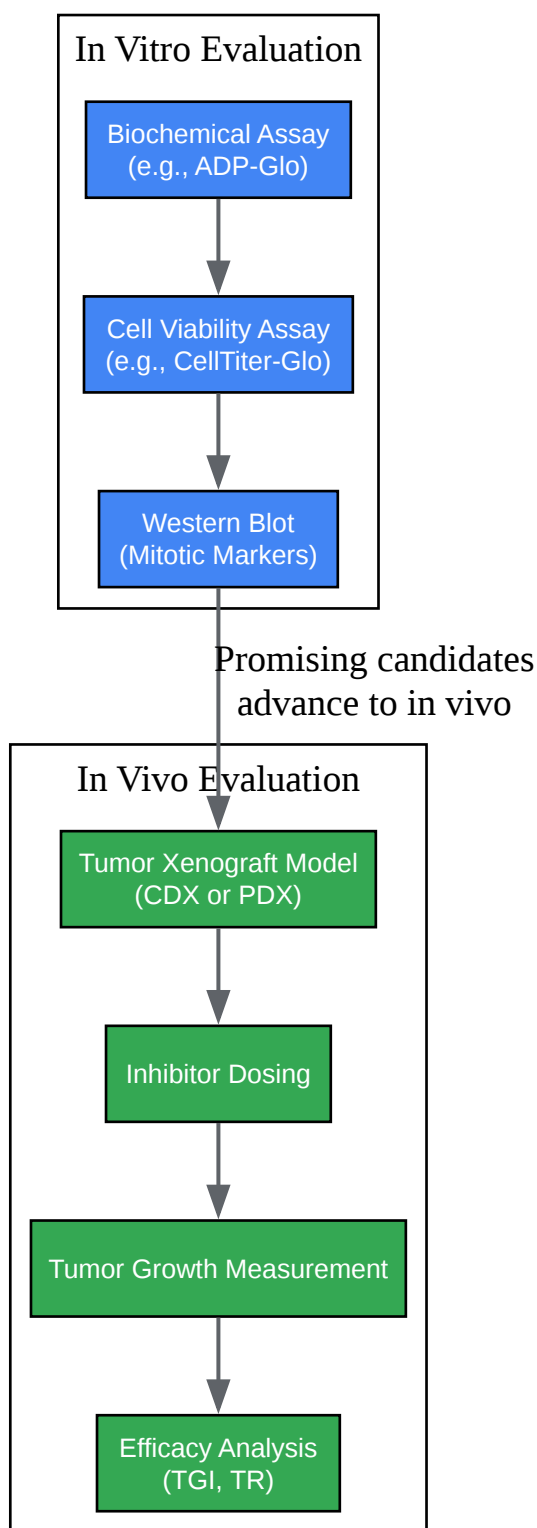
The following table outlines the in vivo anti-tumor activity of Kif18A inhibitors in various solid tumor xenograft and patient-derived xenograft (PDX) models.

| Inhibitor | Tumor Model | Dosing Regimen | Efficacy |
|----------------------|-----------------------------------|---|--|
| Sovilnesib (AMG-650) | Ovarian and Breast Tumor Models | Not Specified | Robust anti-cancer activity with durable tumor regressions |
| AM-1882 | OVCAR-8 CDX | 50 or 100 mg/kg, i.p. | Tumor growth inhibition |
| AM-9022 | OVCAR-3 CDX | 30 mg/kg, p.o. | 95% Tumor Regression (TR), with 6 of 10 mice tumor-free |
| JIMT-1 CDX | 30 and 100 mg/kg, p.o. | 16% and 94% TR, respectively | Dose-dependent tumor regression |
| CTG-0437 (TNBC PDX) | Not Specified | 101% Tumor Growth Inhibition (TGI) | |
| CTG-0888 (TNBC PDX) | Not Specified | 63% TGI | |
| ATX-295 | OVCAR-3 Xenograft (WGD+) | 10 and 15 mg/kg BID, p.o. | Dose-dependent tumor regression |
| Ovarian PDX Models | 30 mg/kg BID, p.o. | 61% of models responded with tumor stasis or better | Potent in vivo efficacy |
| ISM9682 | HGSOC, TNBC, and NSCLC CDX Models | Not Specified | |
| VLS-1488 | CIN Models | Not Specified | |

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams have been generated using Graphviz.





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